
2-(6-Bromonaphthalen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole
Overview
Description
2-(6-Bromonaphthalen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole (abbreviated as BNCO) is a synthetic organic compound with a wide range of applications in scientific research. BNCO is a heterocyclic aromatic compound, which has a five-membered ring structure containing one nitrogen atom and four carbon atoms. It is a colorless solid at room temperature and has a melting point of 97-98°C. BNCO is soluble in polar solvents such as dimethylformamide and dimethylsulfoxide, and is insoluble in non-polar solvents such as hexane.
Scientific Research Applications
Synthesis and Antimicrobial Properties
A series of new 1,3,4-oxadiazole derivatives bearing a 6-bromonaphthalene moiety have been synthesized, with 2-[(6-bromo-2-naphthyl)oxy]acetohydrazide treated with various substituted aromatic acids to yield different derivatives. These compounds were characterized by analytical and spectral data and evaluated for their antimicrobial activities, showing good efficacy against certain microbes (Mayekar et al., 2010).
Hemolytic and Antimicrobial Evaluation
In another study, 2,5-disubstituted 1,3,4-oxadiazole compounds were prepared and evaluated for their antimicrobial and hemolytic activities. The compounds demonstrated variable efficacy against selected microbial species, indicating their potential in antimicrobial applications (Gul et al., 2017).
Structural Analysis
The crystal structure of a related 1,3,4-oxadiazole derivative was analyzed, revealing specific geometric and packing parameters. This study contributes to understanding the structural aspects that might influence the biological activity of such compounds (Jasinski et al., 2009).
Novel Derivatives and Biological Activities
Research has also focused on synthesizing novel derivatives of 1,3,4-oxadiazole and assessing their biological activities. Such studies aim to explore the therapeutic potential of these compounds in various biomedical applications (Vinayak et al., 2017).
properties
IUPAC Name |
2-(6-bromonaphthalen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O/c14-11-4-3-8-5-10(2-1-9(8)6-11)13-17-16-12(7-15)18-13/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCBTNLABWNHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1C3=NN=C(O3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



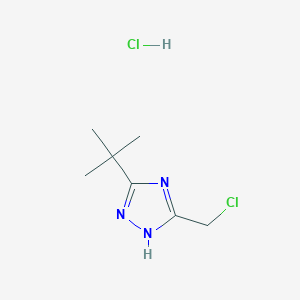
![tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate](/img/structure/B1382579.png)
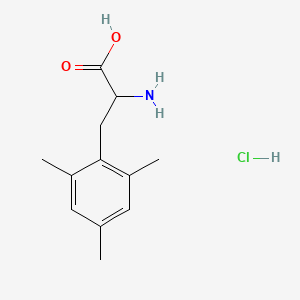
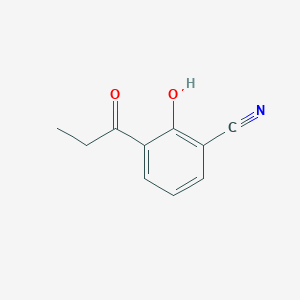
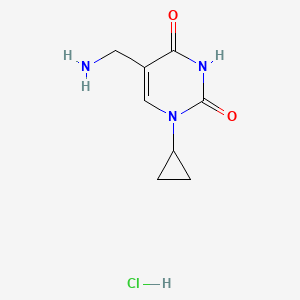
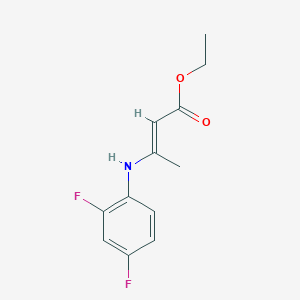

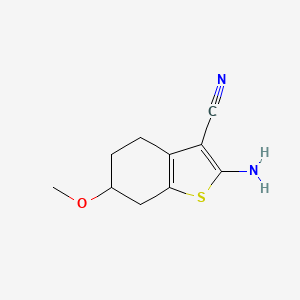
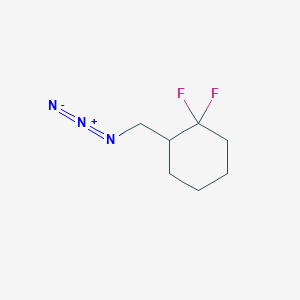
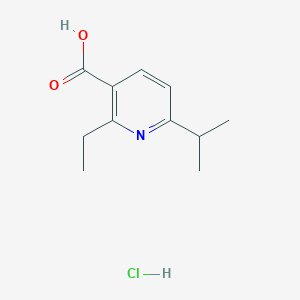

![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382594.png)
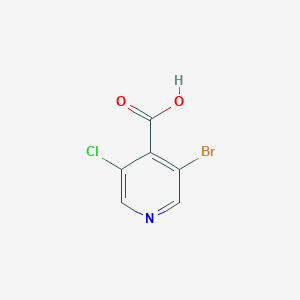
![3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382596.png)